N-(3,5-Dibromophenyl)pivalamide CAS number
N-(3,5-Dibromophenyl)pivalamide CAS number
An In-depth Technical Guide to N-(3,5-Dibromophenyl)pivalamide
Introduction
N-(3,5-Dibromophenyl)pivalamide, identified by CAS Number 1020252-74-7, is a halogenated aromatic amide that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its structure, featuring a dibrominated phenyl ring coupled with a sterically hindered pivalamide group, offers a unique combination of stability, reactivity, and conformational rigidity. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications, particularly for researchers and professionals engaged in drug discovery and materials science. The presence of two bromine atoms provides reactive handles for sequential, site-selective functionalization, while the bulky pivaloyl moiety can serve as a robust protecting group or a conformational control element. This document will elucidate the causality behind its synthetic protocols and its potential as a versatile molecular scaffold.
Core Chemical and Physical Properties
A precise understanding of a compound's properties is fundamental to its effective application. N-(3,5-Dibromophenyl)pivalamide is a solid at room temperature, and its key identifiers and properties are summarized below. Proper storage in a dry, refrigerated environment (2-8°C) is recommended to ensure long-term stability.[2][3]
| Property | Value | Source |
| CAS Number | 1020252-74-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃Br₂NO | [1][2][4] |
| Molecular Weight | 335.04 g/mol | [1][2][3] |
| IUPAC Name | N-(3,5-dibromophenyl)-2,2-dimethylpropanamide | [1] |
| Synonyms | N-(3,5-Dibromophenyl)pivalamide | [1][3] |
| Storage | Sealed in dry, 2-8°C | [2][3] |
| SMILES | CC(C)(C)C(=O)NC1=CC(Br)=CC(Br)=C1 | [1] |
Synthesis and Mechanistic Rationale
The most direct and common synthesis of N-(3,5-Dibromophenyl)pivalamide involves the nucleophilic acyl substitution reaction between 3,5-dibromoaniline and pivaloyl chloride.[1] This reaction is a cornerstone of amide bond formation in organic synthesis.
Reaction Mechanism and Causality
The synthesis proceeds via the attack of the nucleophilic amine group of 3,5-dibromoaniline on the electrophilic carbonyl carbon of pivaloyl chloride.[6] A non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is essential for two reasons:
-
It prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
It drives the reaction equilibrium towards the product side, ensuring a high yield.
The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is deliberate. These solvents effectively dissolve the reactants without participating in the reaction, providing a stable medium for the transformation.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Caption: Workflow for the synthesis of N-(3,5-Dibromophenyl)pivalamide.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for N-acylation.[7]
Materials:
-
Pivaloyl Chloride (1.05 eq)[6]
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dibromoaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is fully dissolved.
-
Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the initial exotherm of the reaction upon addition of the acyl chloride.
-
Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.
-
Acylation: Add pivaloyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes excess triethylamine, while the bicarbonate wash removes any unreacted pivaloyl chloride and residual acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(3,5-Dibromophenyl)pivalamide.
Strategic Applications in Drug Discovery
While N-(3,5-Dibromophenyl)pivalamide is primarily a synthetic intermediate, its structure is highly relevant to drug development. The dibromophenyl motif is a common feature in molecules designed to target complex biological systems. The bromine atoms serve as versatile handles for introducing further molecular complexity via metal-catalyzed cross-coupling reactions.
Key Potential Applications:
-
Scaffold for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted phenyl ring as a core binding element. The bromine atoms can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling to explore the chemical space around a kinase active site.[10]
-
Intermediate for Immunotherapy Agents: The discovery of inhibitors for targets like Indoleamine 2,3-dioxygenase (IDO1) has involved scaffolds containing bromophenyl groups, which are later functionalized to optimize potency and pharmacokinetic properties.[11]
-
Precursor to Complex Heterocycles: The amide and bromo-groups can be used in concert to direct lithiation or participate in intramolecular cyclization reactions, providing access to novel heterocyclic systems.
The diagram below illustrates the central role of this compound as a platform for diversification.
Caption: Diversification potential of the N-(3,5-Dibromophenyl)pivalamide scaffold.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. N-(3,5-Dibromophenyl)pivalamide should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Conclusion
N-(3,5-Dibromophenyl)pivalamide is more than a simple chemical; it is a strategically designed platform for chemical innovation. Its synthesis is straightforward and high-yielding, relying on fundamental and well-understood organic chemistry principles. The true value of this molecule lies in its potential for diversification, offering two distinct and reactive sites for the construction of complex molecular architectures. For scientists in drug discovery, it represents a valuable starting point for library synthesis and the development of novel therapeutics targeting a wide range of diseases.
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan)... Journal of Medicinal Chemistry via ResearchGate. [Link]
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